molecular formula C12H20 B14428358 Dodec-3-en-5-yne CAS No. 79159-60-7

Dodec-3-en-5-yne

Cat. No.: B14428358
CAS No.: 79159-60-7
M. Wt: 164.29 g/mol
InChI Key: ZBXNQRFLQNDVCS-UHFFFAOYSA-N
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Description

Dodec-3-en-5-yne is an organic compound characterized by the presence of both a double bond and a triple bond within its carbon chain. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The structure of this compound can be represented as CH₃(CH₂)₆CH=CHC≡CH, indicating a twelve-carbon chain with a double bond at the third position and a triple bond at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodec-3-en-5-yne typically involves the use of alkyne and alkene precursors. One common method is the coupling of an alkyne with an alkene using a palladium-catalyzed cross-coupling reaction. This reaction requires a palladium catalyst, a base, and a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using similar catalytic systems. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of catalysts, solvents, and reaction conditions is critical to achieving efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

Dodec-3-en-5-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or ozone (O₃) to form carboxylic acids or ketones.

    Reduction: Hydrogenation of this compound using catalysts like palladium on carbon (Pd/C) can reduce the triple bond to a double bond or a single bond, depending on the reaction conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the carbon chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

    Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkenes, alkanes

    Substitution: Halogenated compounds, amines, ethers

Scientific Research Applications

Dodec-3-en-5-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of dodec-3-en-5-yne involves its interaction with molecular targets such as enzymes and receptors. The compound’s double and triple bonds allow it to participate in various chemical reactions, altering the structure and function of biological molecules. These interactions can modulate cellular pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    Dodec-3-en-1-yne: Similar structure but with the triple bond at the first position.

    Dodec-5-en-1-yne: Similar structure but with the double bond at the fifth position.

    Dodec-3,5-diyne: Contains two triple bonds at the third and fifth positions.

Uniqueness

Dodec-3-en-5-yne is unique due to the specific positioning of its double and triple bonds, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

79159-60-7

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

dodec-3-en-5-yne

InChI

InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h5,7H,3-4,6,8,10,12H2,1-2H3

InChI Key

ZBXNQRFLQNDVCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC=CCC

Origin of Product

United States

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